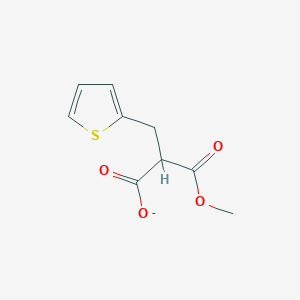
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester is a chemical compound with the molecular formula C9H10O4S It is characterized by the presence of a methoxy group, a keto group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene and methoxyacetic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
化学反応の分析
Types of Reactions
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Methoxy-3-oxo-2-(phenylmethyl)propanoate
- 3-Methoxy-3-oxo-2-(furanyl-2-ylmethyl)propanoate
- 3-Methoxy-3-oxo-2-(pyridin-2-ylmethyl)propanoate
Uniqueness
Propanedioic acid, 2-(2-thienylmethyl)-, 1-methyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
分子式 |
C9H9O4S- |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoate |
InChI |
InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11)/p-1 |
InChIキー |
RXXLAMKEUHLEAN-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C(CC1=CC=CS1)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



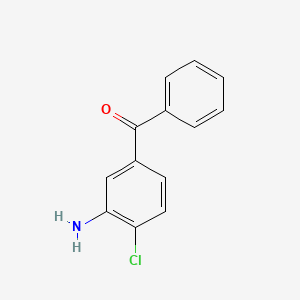
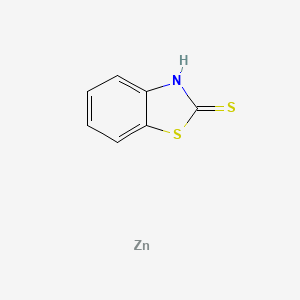
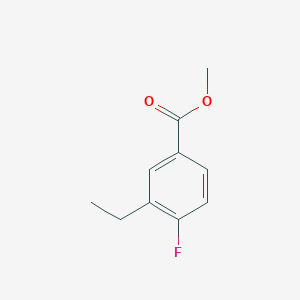
![5-(3-{[1-(Benzylsulfonyl)piperidin-4-Yl]amino}phenyl)-4-Bromo-3-(Carboxymethoxy)thiophene-2-Carboxylic Acid](/img/structure/B8769584.png)
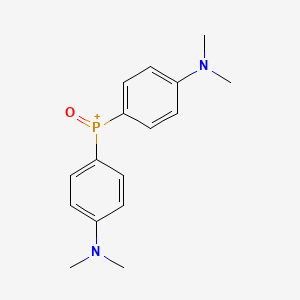
![1H-Imidazole-4-methanol, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8769604.png)
![ethyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8769607.png)
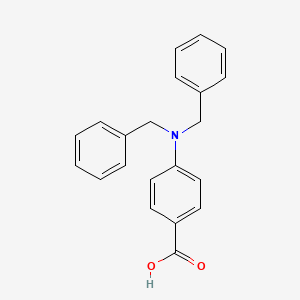

![3-Ethoxy-7-methoxyspiro[3.5]non-2-en-1-one](/img/structure/B8769643.png)
![ETHYL 5-METHYL-7-(3-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B8769644.png)
![5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8769654.png)

